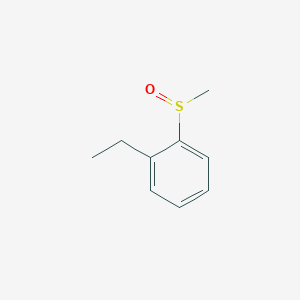

Benzene, 1-ethyl-2-(methylsulfinyl)-

CAS No.:

Cat. No.: VC13641816

Molecular Formula: C9H12OS

Molecular Weight: 168.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12OS |

|---|---|

| Molecular Weight | 168.26 g/mol |

| IUPAC Name | 1-ethyl-2-methylsulfinylbenzene |

| Standard InChI | InChI=1S/C9H12OS/c1-3-8-6-4-5-7-9(8)11(2)10/h4-7H,3H2,1-2H3 |

| Standard InChI Key | RESIETOELWUGBT-UHFFFAOYSA-N |

| SMILES | CCC1=CC=CC=C1S(=O)C |

| Canonical SMILES | CCC1=CC=CC=C1S(=O)C |

Introduction

Structural and Nomenclature Details

IUPAC Nomenclature and Molecular Formula

The systematic name 1-ethyl-2-(methylsulfinyl)benzene reflects its substitution pattern on the aromatic ring. The molecular formula is C₉H₁₂OS, with a molecular weight of 168.25 g/mol (calculated using atomic weights from PubChem’s computational tools ). The sulfinyl group introduces chirality, making the compound capable of existing as two enantiomers due to the tetrahedral geometry of the sulfur atom.

Structural Comparison to Analogous Compounds

The compound shares structural similarities with:

-

1-Ethyl-2-methylbenzene (CAS 611-14-3), an ortho-substituted ethyltoluene with a molecular weight of 120.19 g/mol .

-

[1-(Methylthio)ethyl]benzene (CAS 13125-70-7), a sulfide analog with a molecular weight of 152.26 g/mol .

The sulfinyl group in 1-ethyl-2-(methylsulfinyl)benzene replaces the methyl group in 1-ethyl-2-methylbenzene, significantly altering its polarity and reactivity. Compared to the sulfide analog, the sulfoxide’s sulfur atom is in a higher oxidation state (+4 vs. -2), enhancing its dipole moment and hydrogen-bonding capacity.

Synthesis Pathways

Oxidation of Sulfide Precursors

The most plausible route to synthesize 1-ethyl-2-(methylsulfinyl)benzene involves the oxidation of 1-ethyl-2-(methylthio)benzene (a sulfide analog) using oxidizing agents such as:

This reaction typically proceeds via a two-electron oxidation mechanism, converting the thioether (-S-) group to a sulfoxide (-SO-). The stoichiometry and reaction conditions must be carefully controlled to avoid over-oxidation to the sulfone (-SO₂-) stage.

Direct Functionalization of Benzene Derivatives

Alternative methods may include:

-

Friedel-Crafts alkylation to introduce the ethyl group, followed by sulfinyl group installation via electrophilic substitution.

-

Cross-coupling reactions using palladium catalysts to attach pre-functionalized sulfinyl moieties.

Physicochemical Properties

Estimated Physical Properties

Spectroscopic Characteristics

-

Infrared (IR) Spectroscopy: Strong absorption bands near 1050 cm⁻¹ (S=O stretch) and 700 cm⁻¹ (C-S stretch) .

-

Nuclear Magnetic Resonance (NMR):

Reactivity and Functional Transformations

Oxidation and Reduction

-

Oxidation: Further oxidation with strong agents (e.g., KMnO₄) converts the sulfinyl group to a sulfone (-SO₂-).

-

Reduction: LiAlH₄ reduces the sulfoxide back to the sulfide (-S-), offering a reversible pathway for synthetic modifications .

Participation in Cycloaddition Reactions

The sulfinyl group’s electron-withdrawing nature activates the benzene ring for Diels-Alder reactions, particularly with electron-rich dienes. This property is exploited in pharmaceutical synthesis to construct polycyclic frameworks.

Research Gaps and Future Directions

-

Experimental Characterization: Priority should be given to determining exact melting/boiling points and spectral data.

-

Biological Activity Screening: Assess antimicrobial or anticancer potential through in vitro assays.

-

Catalytic Applications: Explore its role in asymmetric catalysis leveraging chirality at the sulfinyl center.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume